2,6-Difluoro-4-sulfanylbenzoicacid
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Overview
Description
2,6-Difluoro-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4F2O2S It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-sulfanylbenzoic acid typically involves the introduction of fluorine atoms and a sulfanyl group onto a benzoic acid derivative. One common method involves the use of 2,6-difluorobenzoic acid as a starting material, which undergoes a substitution reaction with a thiol reagent to introduce the sulfanyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-sulfanylbenzoic acid may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-sulfanylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s binding affinity and stability, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
4-Sulfanylbenzoic acid: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
2,6-Dichloro-4-sulfanylbenzoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
2,6-Difluoro-4-sulfanylbenzoic acid is unique due to the presence of both fluorine atoms and a sulfanyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H4F2O2S |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
2,6-difluoro-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4F2O2S/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,12H,(H,10,11) |
InChI Key |
DUEYSWZEBHSNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)S |
Origin of Product |
United States |
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